

Feigrisolide C: A Technical Overview of its Antimicrobial Potential

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Feigrisolide C is a 16-membered macrodiolide natural product first isolated from the Grampositive bacterium Streptomyces griseus. As a member of the feigrisolide family of lactones, it has garnered interest for its potential biological activities. This document provides a comprehensive technical guide on the currently available data regarding the antibacterial and antiviral spectrum of **Feigrisolide C**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

While research has indicated that **Feigrisolide C** possesses antimicrobial properties, specific quantitative data on its antibacterial and antiviral activity, such as Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50), are not extensively detailed in publicly available literature. The primary reference, a study by Tang et al. (2000), focuses on the strong antibacterial and medium antiviral activities of a related compound, Feigrisolide B. For **Feigrisolide C**, this seminal paper primarily notes its role as a medium inhibitor of 3alphahydroxysteroid-dehydrogenase.[1][2][3]

This guide synthesizes the existing information and provides a framework for understanding and potentially investigating the antimicrobial and antiviral capabilities of **Feigrisolide C**.

Chemical Structure



The chemical structure of **Feigrisolide C** has been a subject of revision since its initial description. The currently accepted structure is a 16-membered macrodiolide, a dimeric ester of nonactic acid and homononactic acid.

Biological Activity of Feigrisolide C

Available literature suggests that **Feigrisolide C** exhibits a range of biological effects, although quantitative data on its antibacterial and antiviral spectrum remains limited.

Biological Activity	Target/Assay	Result	Quantitative Data	Reference
Antifungal	Magnaporthe oryzae Triticum (Wheat Blast Fungus)	Inhibition of mycelial growth	Minimal inhibitory concentration of 0.025 μ g/disk	[2][4]
Enzyme Inhibition	3alpha- hydroxysteroid- dehydrogenase (3α-HSD)	Medium inhibitor	Not specified	[1][2][3]
General Biological Activity	Effector of 1 → 3- β-D-glucanase	Modulates enzyme activity	Not specified	

Experimental Protocols

Detailed experimental protocols specifically for determining the antibacterial and antiviral spectrum of **Feigrisolide C** are not available in the cited literature. However, standard methodologies for such evaluations are well-established.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of an antibacterial agent is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard laboratory procedure for determining MIC values.



- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
- Serial Dilution of **Feigrisolide C**: A two-fold serial dilution of **Feigrisolide C** is prepared in a 96-well microtiter plate, with each well containing a specific concentration of the compound in broth.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of Feigrisolide C
 at which no visible bacterial growth is observed.

Antiviral Activity Assay: Plaque Reduction Assay for EC50 Determination

The 50% effective concentration (EC50) is the concentration of a drug that reduces the number of viral plaques by 50%. The plaque reduction assay is a common method for determining the antiviral efficacy of a compound.

- Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus)
 is grown in 6-well plates.
- Virus Inoculation: The cell monolayers are infected with a known titer of the virus for a specific adsorption period (e.g., 1 hour).
- Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are
 overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various
 concentrations of Feigrisolide C.
- Incubation: The plates are incubated for a period sufficient for viral plaques (localized areas
 of cell death) to develop (typically 2-3 days).

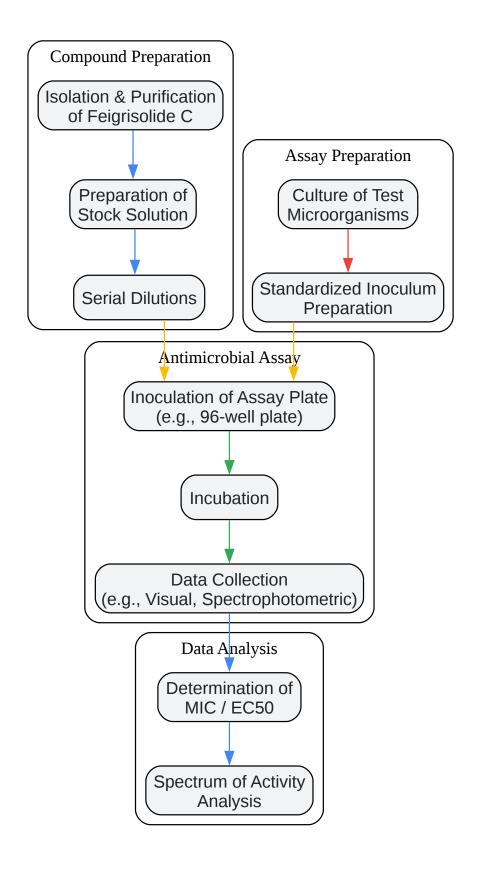


- Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
- EC50 Calculation: The percentage of plaque reduction is calculated for each concentration of Feigrisolide C compared to a no-drug control. The EC50 value is then determined from the dose-response curve.

Visualizations

Experimental Workflow for Antimicrobial Screening





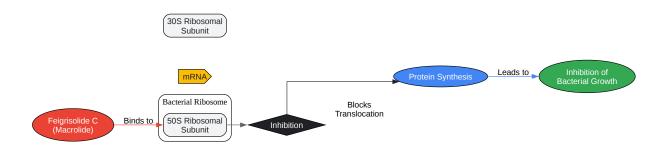
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Caption: Generalized workflow for screening the antimicrobial activity of a natural product like **Feigrisolide C**.

Hypothetical Signaling Pathway for Macrolide Antibacterial Action

As specific signaling pathway information for **Feigrisolide C** is unavailable, the following diagram illustrates a generalized mechanism of action for macrolide antibiotics, the class to which **Feigrisolide C** belongs. Macrolides are known to inhibit bacterial protein synthesis.



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Caption: Generalized mechanism of action for macrolide antibiotics, illustrating the inhibition of bacterial protein synthesis.

Conclusion and Future Directions

Feigrisolide C remains a molecule of interest with demonstrated antifungal activity and potential as an enzyme inhibitor. However, a significant knowledge gap exists regarding its specific antibacterial and antiviral spectrum of activity. The lack of quantitative data (MICs and EC50 values) prevents a thorough assessment of its therapeutic potential in these areas.

Future research should focus on:



- Systematic Screening: Conducting comprehensive in vitro screening of Feigrisolide C
 against a broad panel of clinically relevant bacteria and viruses to determine its MIC and
 EC50 values.
- Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by Feigrisolide C to understand how it exerts its biological effects.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Feigrisolide C to identify key structural features responsible for its activity and to potentially develop more potent derivatives.

A more detailed understanding of the antimicrobial and antiviral properties of **Feigrisolide C** will be crucial for determining its viability as a lead compound in drug discovery and development programs.

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